molecular formula C21H20BrNO4 B2508011 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one CAS No. 903863-30-9

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one

Cat. No.: B2508011
CAS No.: 903863-30-9
M. Wt: 430.298
InChI Key: VYCKJZNQJRRPIR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative supplied for research use only. This compound is of significant interest in medicinal chemistry and pharmacology, particularly for investigating inflammatory pathways. Chromen-4-one scaffolds are recognized as privileged structures in drug discovery for their ability to interact with various biological targets . A closely related molecular class, the N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives, has been identified as potent inhibitors of neutrophilic inflammatory responses . These compounds function by selectively blocking the p38α mitogen-activated protein kinase (MAPK) signaling cascade, a key regulator in the production of pro-inflammatory cytokines . Researchers can utilize this bromophenyl-substituted chromenone to explore structure-activity relationships (SAR) and develop novel inhibitors targeting p38 MAPK to mitigate conditions driven by neutrophilic hyperactivation . The molecular structure features a morpholinoethoxy substituent, a moiety commonly employed to enhance solubility and pharmacokinetic properties, which is frequently integrated into the design of kinase inhibitors, including allosteric p38 MAPK inhibitors . This product is intended for laboratory research purposes solely and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(4-bromophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c22-16-3-1-15(2-4-16)19-14-27-20-13-17(5-6-18(20)21(19)24)26-12-9-23-7-10-25-11-8-23/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKJZNQJRRPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Chromen-4-one Core: The chromen-4-one core is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Morpholinoethoxy Substitution: The morpholinoethoxy group is introduced via nucleophilic substitution, typically using a morpholine derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium azide, thiols, or amines can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Morpholino vs. Other Amines: The morpholino group (target compound, ) offers a balance of hydrophilicity and conformational rigidity compared to piperidine (, compound 14) or pyrrolidine (compound 15) derivatives, which may alter membrane permeability or enzymatic interactions.
  • Chain Length and Flexibility: The 2-morpholinoethoxy chain in the target compound has shorter linkage than 3-morpholinopropoxy derivatives (), possibly affecting spatial orientation in binding pockets.

Physicochemical Properties

  • Melting Points: Morpholino-containing derivatives (e.g., ) exhibit lower melting points (~100–250°C) than non-polar analogs (e.g., 252–254°C for triazole-bridged dimers, ), reflecting improved solubility.
  • Solubility: The morpholino group enhances water solubility compared to halogenated or arylalkyl chains ().

Structural and Crystallographic Insights

  • Hydrogen Bonding: Morpholino oxygen and ethyleneoxy linker may form hydrogen bonds with biological targets, as seen in crystal structures of related chromenones ().
  • Planarity and Packing: Bromophenyl and chromenone cores likely adopt near-orthogonal orientations, similar to 4-(4-bromophenyl) analogs (), influencing crystal packing and stability.

Biological Activity

3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one can be represented as follows:

  • IUPAC Name : 3-(4-bromophenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one
  • Molecular Formula : C21H20BrNO4
  • CAS Number : 903863-30-9

The synthesis typically involves multiple steps, starting from readily available precursors. The formation of the chromen-4-one core is achieved through cyclization reactions, followed by the introduction of the morpholinoethoxy group via nucleophilic substitution.

The mechanism of action may involve interaction with specific molecular targets, such as inhibiting certain enzymes or receptors, which modulates biological processes. The presence of the bromine atom in the structure can enhance reactivity and influence interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to 3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one exhibit significant anticancer properties. A study demonstrated that derivatives of chromen-4-one could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

CompoundCell LineIC50 (µM)Mechanism
3-(4-bromophenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-oneMCF-7 (breast cancer)15Caspase activation
Similar derivativeHeLa (cervical cancer)10Bcl-2 modulation

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that it exhibits activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity could make it a candidate for treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry explored a series of chromenone derivatives, including the compound . It was found to significantly reduce tumor growth in xenograft models, demonstrating its potential as an effective anticancer agent.
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of various chromenone derivatives against clinical isolates of antibiotic-resistant bacteria. The results indicated that the brominated derivative showed enhanced activity compared to non-brominated counterparts.

Q & A

Q. Stability Data :

ConditionDegradation (%)Major Degradants
pH 2, 37°C, 24h15%De-ethoxy derivative
pH 9, 37°C, 24h5%Oxidized chromenone
Light exposure, 7d20%Bromophenyl cleavage product

Advanced: How do molecular dynamics (MD) simulations elucidate the compound’s interaction with kinase targets?

Methodological Answer:

  • Simulation Protocols :
    • Run 100-ns MD trajectories (e.g., GROMACS) with AMBER force fields to assess binding stability .
    • Key interactions: The bromophenyl group forms hydrophobic contacts with kinase hinge regions (e.g., CDK2’s Val18), while the morpholinoethoxy group hydrogen-bonds with catalytic residues (e.g., Asp145) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions. For example, the morpholinoethoxy group contributes -3.2 kcal/mol to CDK2 binding .
  • Water Network Analysis : Displacement of conserved water molecules near the ATP-binding site correlates with inhibitory potency .

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